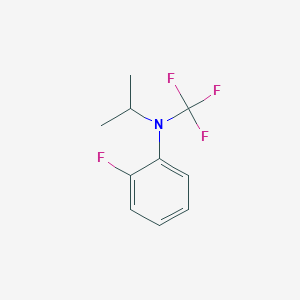![molecular formula C14H9NO B13963418 4-[(Pyridin-2-yl)ethynyl]benzaldehyde CAS No. 478159-18-1](/img/structure/B13963418.png)
4-[(Pyridin-2-yl)ethynyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Pyridin-2-yl)ethynyl]benzaldehyde is an organic compound with the molecular formula C12H9NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a pyridin-2-yl group and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-2-yl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. In this case, 4-bromobenzaldehyde and 2-ethynylpyridine are used as starting materials. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, such as CuI, in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a standard approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Pyridin-2-yl)ethynyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, such as the addition of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in diethyl ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 4-[(Pyridin-2-yl)ethynyl]benzoic acid.
Reduction: 4-[(Pyridin-2-yl)ethynyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(Pyridin-2-yl)ethynyl]benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the design of fluorescent probes for biological imaging due to its ability to form conjugated systems with strong fluorescence.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 4-[(Pyridin-2-yl)ethynyl]benzaldehyde depends on its application. As a ligand, it coordinates with metal ions through the nitrogen atom of the pyridine ring and the ethynyl group, forming stable complexes. These complexes can exhibit unique photophysical properties, such as phosphorescence, which are useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Pyridyl)benzaldehyde: Similar structure but lacks the ethynyl group.
4-Ethynylbenzaldehyde: Similar structure but lacks the pyridin-2-yl group.
4-(Diphenylamino)benzaldehyde: Contains a diphenylamino group instead of the pyridin-2-yl group.
Uniqueness
4-[(Pyridin-2-yl)ethynyl]benzaldehyde is unique due to the presence of both the pyridin-2-yl and ethynyl groups, which allow it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar compounds .
Eigenschaften
CAS-Nummer |
478159-18-1 |
|---|---|
Molekularformel |
C14H9NO |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
4-(2-pyridin-2-ylethynyl)benzaldehyde |
InChI |
InChI=1S/C14H9NO/c16-11-13-6-4-12(5-7-13)8-9-14-3-1-2-10-15-14/h1-7,10-11H |
InChI-Schlüssel |
ZRRWOZZZOISMIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C#CC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


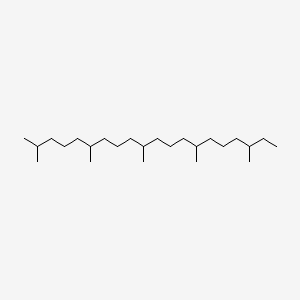
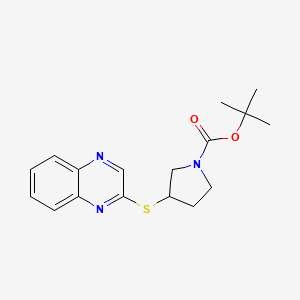
![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
![3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde](/img/structure/B13963360.png)
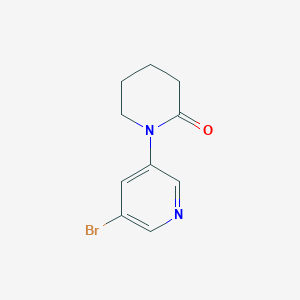
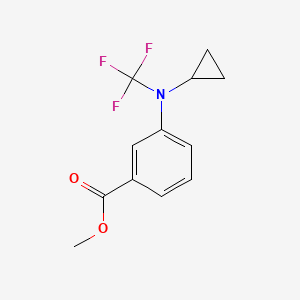

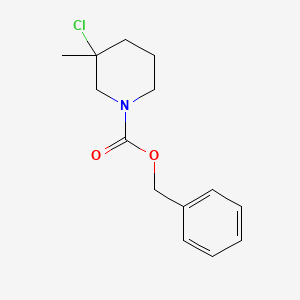
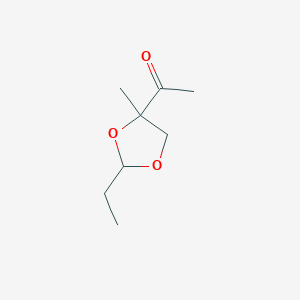
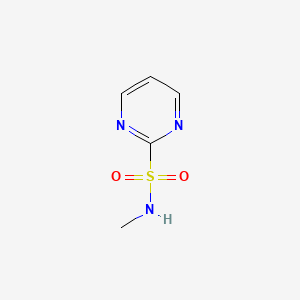
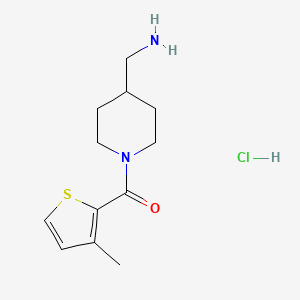
![2-Oxa-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B13963401.png)
